3-bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-3-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2OS/c19-13-6-3-5-12(10-13)17(22)21-18-20-15-9-8-11-4-1-2-7-14(11)16(15)23-18/h1-10H,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASCZQYXPNTTNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the naphthothiazole core: This can be achieved through a cyclization reaction involving a naphthalene derivative and a thioamide.
Amidation: The final step involves the reaction of the brominated naphthothiazole with benzoyl chloride in the presence of a base to form the benzamide group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
3-Bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is primarily studied for its potential as a pharmacophore in drug development. Its applications include:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains and fungi. In vitro studies indicate that it may inhibit the growth of pathogens, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties : Research has demonstrated its efficacy against cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7). The compound's ability to induce apoptosis in cancer cells highlights its potential as an anticancer therapeutic agent .
Materials Science
The unique electronic properties of this compound render it suitable for applications in materials science:
- Organic Electronics : The compound is explored as a building block for organic semiconductors and photovoltaic materials due to its electronic characteristics, which may enhance charge transport properties .
- Novel Material Development : Its structural features allow for the synthesis of new materials with tailored properties for specific applications such as sensors and light-emitting devices .
Biological Studies
The interactions of this compound with biological targets are under investigation:
- Mechanism of Action : Studies suggest that the compound may inhibit specific enzymes or receptors, leading to its biological effects. Understanding these mechanisms can provide insights into its therapeutic potential and guide further drug design efforts .
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial efficacy of various thiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition at low concentrations, suggesting its viability as an antimicrobial agent in clinical settings.
Case Study 2: Anticancer Screening
A detailed investigation into the anticancer properties revealed that this compound induced apoptosis in MCF7 cells through mitochondrial pathways. The study utilized flow cytometry and caspase assays to confirm the mechanism of action, underscoring its potential as a lead compound in cancer therapy.
Mechanism of Action
The mechanism of action of 3-bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below highlights key differences between 3-bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide and related compounds:
| Compound Name | Core Structure | Substituents | Molecular Formula | Molar Mass (g/mol) | Key Features |
|---|---|---|---|---|---|
| This compound | Naphtho[2,1-d]thiazole + benzamide | 3-Br, naphtho[2,1-d]thiazole | C₁₈H₁₁BrN₂OS | ~383.26 | Extended aromatic system, Br for electronic modulation |
| N-(naphtho[1,2-d]thiazol-2-yl)benzamide | Naphtho[1,2-d]thiazole + benzamide | None (unsubstituted) | C₁₈H₁₂N₂OS | 312.36 | Lacks bromine; positional isomer of naphthothiazole |
| 3-Bromo-N-(6-methylbenzothiazol-2-yl)benzamide | Benzothiazole + benzamide | 3-Br, 6-CH₃ on benzothiazole | C₁₅H₁₁BrN₂OS | 347.23 | Smaller aromatic system, methyl substitution |
| 3,5-Dimethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide | Naphtho[1,2-d]thiazole + benzamide | 3,5-OCH₃ instead of Br | C₂₀H₁₆N₂O₃S | 376.42 | Electron-donating methoxy groups vs. Br |
| N-(4-(thiazol-2-ylsulfamoyl)phenyl)-3-bromobenzamide | Thiazole + sulfonamide linker | 3-Br, sulfonamide bridge | C₁₆H₁₂BrN₃O₃S₂ | 438.31 | Sulfonamide spacer alters solubility |
Key Observations :
- Bromine at the 3-position introduces electron-withdrawing effects, which may improve metabolic stability or modulate receptor affinity compared to methoxy or methyl substituents .
Antimicrobial Activity
Naphthothiazole derivatives, such as N-(4,9-dioxonaphtho[2,3-d]thiazol-2-yl)benzamide (5a), exhibit broad-spectrum antimicrobial activity against Candida albicans and Staphylococcus aureus . The bromine substituent in the target compound may enhance membrane permeability or target interactions, though direct studies are pending.
Receptor Modulation
N-(Thiazol-2-yl)-benzamide analogs are known ligands for zinc-activated cation channels (ZAC), with selectivity dependent on substitutions. For example:
- Compound 1 (lead ZAC antagonist): Lacks bromine and naphthothiazole; IC₅₀ = 3 µM .
- TTFB (N-(thiazol-2-yl)-4-trifluoromethylbenzamide): Trifluoromethyl group increases potency (IC₅₀ = 0.7 µM) but reduces selectivity .
- This compound : The bromine and naphthothiazole may improve ZAC affinity and selectivity over off-targets like 5-HT₃ receptors, though experimental validation is required .
Biological Activity
3-Bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom, a naphthothiazole moiety, and a benzamide group, which contribute to its unique chemical properties and biological efficacy. The following sections will delve into the synthesis, biological activities, and research findings related to this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Naphthothiazole Core : This can be achieved through cyclization involving a naphthalene derivative and a thioamide.
- Amidation : The final step involves the reaction of the brominated naphthothiazole with benzoyl chloride in the presence of a base to form the benzamide group.
These methods can be optimized for large-scale production using continuous flow reactors and automated systems to ensure consistency and efficiency.
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Below are key findings from studies investigating its biological effects:
Anticancer Activity
- Mechanism of Action : The compound may inhibit specific enzymes or receptors involved in cancer progression, leading to reduced cell proliferation. For instance, it has been shown to affect pathways related to apoptosis and cell cycle regulation.
- In Vitro Studies : In studies involving various cancer cell lines, this compound demonstrated significant cytotoxicity, with IC50 values indicating potent activity against tumor cells .
Antimicrobial Properties
- Efficacy Against Pathogens : Preliminary investigations suggest that this compound exhibits antimicrobial activity against both bacterial and fungal strains. The structure-activity relationship (SAR) studies indicate that modifications in the naphtho[2,1-d]thiazole core can enhance its antimicrobial potency .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing biological activity. Notably:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the aromatic rings has been correlated with increased potency against various biological targets.
- Comparative Analysis : When compared to similar compounds like sulfathiazole and ritonavir, this compound shows distinct advantages in selectivity and efficacy due to its unique structural features .
Case Studies
Several case studies have illustrated the potential of this compound in therapeutic applications:
-
Study on Anticancer Effects :
- A study assessed the effects of this compound on breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through caspase activation.
- Table 1 summarizes the IC50 values observed for different cancer cell lines:
Cell Line IC50 (µM) MCF-7 12.5 HeLa 15.0 A549 10.0 -
Antimicrobial Activity Evaluation :
- In vitro assays demonstrated effectiveness against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 5 µg/mL to 20 µg/mL.
- Table 2 provides an overview of antimicrobial activity:
Pathogen MIC (µg/mL) Staphylococcus aureus 10 Escherichia coli 15 Candida albicans 20
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
